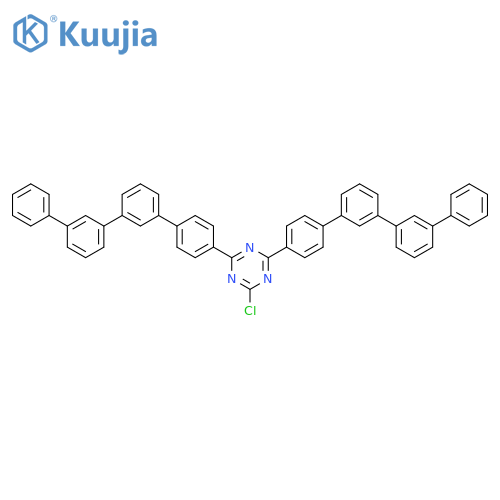Cas no 1402225-96-0 (2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine)

1402225-96-0 structure
商品名:2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine
CAS番号:1402225-96-0
MF:C51H34ClN3
メガワット:724.288771152496
CID:5575358
2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-4,6-bis([1,1'':3'',1'''':3'''',1''''''-quaterphenyl]-4-yl)-1,3,5-Triazine
- 1,3,5-Triazine, 2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-
- 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine
-
- インチ: 1S/C51H34ClN3/c52-51-54-49(39-27-23-37(24-28-39)43-17-9-21-47(33-43)45-19-7-15-41(31-45)35-11-3-1-4-12-35)53-50(55-51)40-29-25-38(26-30-40)44-18-10-22-48(34-44)46-20-8-16-42(32-46)36-13-5-2-6-14-36/h1-34H
- InChIKey: JXXZIRVQVUEXJS-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2=CC=C(C3=CC=CC(C4=CC=CC(C5=CC=CC=C5)=C4)=C3)C=C2)N=C(C2=CC=C(C3=CC=CC(C4=CC=CC(C5=CC=CC=C5)=C4)=C3)C=C2)N=C1Cl
じっけんとくせい
- 密度みつど: 1.200±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): -0.39±0.10(Predicted)
2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C995630-500mg |
2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-1,3,5-Triazine |
1402225-96-0 | 500mg |
$2463.00 | 2023-05-18 | ||
| TRC | C995630-1000mg |
2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-1,3,5-Triazine |
1402225-96-0 | 1g |
$4650.00 | 2023-05-18 | ||
| TRC | C995630-1g |
2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-1,3,5-Triazine |
1402225-96-0 | 1g |
$ 3000.00 | 2023-09-08 | ||
| TRC | C995630-250mg |
2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-1,3,5-Triazine |
1402225-96-0 | 250mg |
$1303.00 | 2023-05-18 | ||
| TRC | C995630-2.5g |
2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-1,3,5-Triazine |
1402225-96-0 | 2.5g |
$10453.00 | 2023-05-18 |
2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1402225-96-0 (2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine) 関連製品
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
